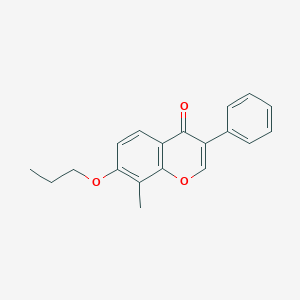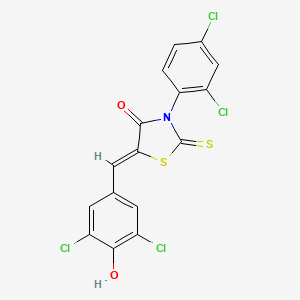![molecular formula C11H12N2O5 B4927475 methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)
methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(2-Nitrophenyl)-L-leucine methyl ester or NPLME. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a derivative of the amino acid leucine and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is not fully understood. However, it is known to be a substrate for various enzymes involved in metabolic pathways. It is also known to interact with proteins involved in transport and signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with amino acid transport. It has also been shown to inhibit the activity of enzymes involved in various metabolic pathways. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has also been shown to interact with proteins involved in transport and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has several advantages and limitations for lab experiments. One advantage is that it is a substrate for various enzymes involved in metabolic pathways, making it a useful tool in the study of these pathways. However, one limitation is that it is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. One direction is the development of novel inhibitors of enzymes involved in various metabolic pathways. Another direction is the study of the interaction of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate with proteins involved in transport and signaling pathways. Additionally, the use of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate as a tool in the study of protein-protein interactions is an area that could be further explored.
Méthodes De Synthèse
The synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate involves a multi-step process. The first step involves the protection of the amino group of leucine with a tert-butoxycarbonyl (Boc) group. The next step involves the nitration of the protected leucine with nitric acid to form N-Boc-2-nitro-L-leucine. The Boc group is then removed using trifluoroacetic acid to obtain 2-nitro-L-leucine. The final step involves the esterification of 2-nitro-L-leucine with methyl chloroformate to obtain Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.
Applications De Recherche Scientifique
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has potential applications in various fields of scientific research. It has been used as a substrate for the determination of amino acid transport activity in bacteria. It has also been used as a tool in the study of protein-protein interactions. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has also been used in the development of novel inhibitors of enzymes involved in various metabolic pathways.
Propriétés
IUPAC Name |
methyl 4-(2-nitroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZHHQQATAKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

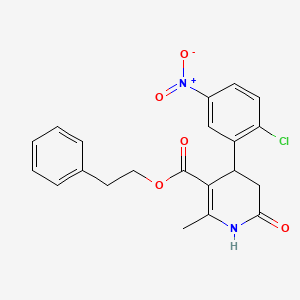
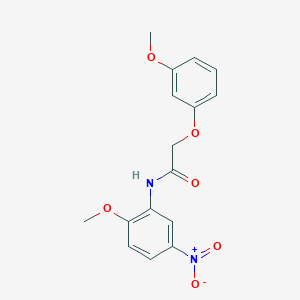
![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)

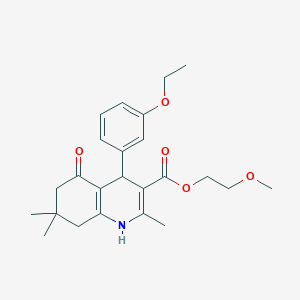
![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
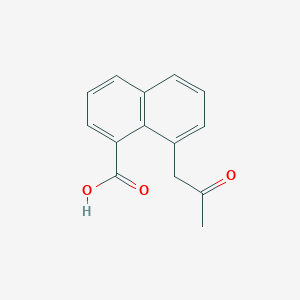

![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
